3-Cyclopropyl-2-oxopropanoic acid
Description
3-Cyclopropyl-2-oxopropanoic acid (CAS: Not explicitly provided; related ethyl ester: 64025-67-8 ) is an α-keto acid featuring a cyclopropyl substituent at the β-position. This compound is synthesized via a two-step process involving a nucleophilic substitution reaction under inert conditions (N₂ atmosphere) using sodium hydride (NaH), (bromomethyl)cyclopropane, and ethyl 1,3-dithiane-2-carboxylate in dimethylformamide (DMF), followed by purification . The product is characterized by distinct NMR signals, including cyclopropyl proton resonances at δ 0.5–1.5 ppm in $ ^1H $ NMR and carbonyl carbon signals near δ 200 ppm in $ ^13C $ NMR . Its structural rigidity and electron-deficient α-keto group make it a valuable intermediate in organic synthesis and biocatalysis.
Properties
IUPAC Name |
3-cyclopropyl-2-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5(6(8)9)3-4-1-2-4/h4H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTITUAIFHMHRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The cyclopropyl group in 1k introduces steric strain and electron-withdrawing effects, altering reactivity compared to the bulkier cyclohexyl group in 1m or the flexible alkenyl chain in 1i .
- Synthetic Flexibility : 1k requires stringent inert conditions (N₂, DMF) due to the sensitivity of the cyclopropyl moiety, whereas 1m and 1i are synthesized under milder protocols .
Functional and Reactivity Comparisons
α-Keto Acid Reactivity
- 3-Cyclopropyl-2-oxopropanoic acid: The α-keto group participates in aldol condensations and decarboxylation reactions, with the cyclopropyl ring stabilizing transition states via hyperconjugation .
- 2-Oxoadipic acid : A linear α-keto acid with a longer carbon chain, it exhibits higher solubility in polar solvents but lower thermal stability compared to 1k .
- 3,3-Dimethyl-2-oxobutanoic acid: The geminal dimethyl groups hinder nucleophilic attacks at the β-carbon, reducing its utility in cyclization reactions relative to 1k .
Data Tables for Key Analogous Compounds
Table 1: Structural Similarity Scores (Based on Computational Analysis)
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